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4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one

NMDA receptor glycine site neuropharmacology

Researchers screening CNS or EGFR targets face a gap in commercially catalogued 3-nitroquinolin-2(1H)-ones bearing the 3,4-dimethoxyphenethylamino motif. This compound fills that gap with a unique substitution pattern not available in any other catalogued analog, enabling novel SAR exploration. - Exclusive chemotype: combines N1-ethyl, 4-(3,4-dimethoxyphenethylamino), and 3-nitro motifs absent from publicly profiled congeners. - Physicochemical profile: logP 2.5-3.0, TPSA 90-100 Ų supports passive BBB permeation. - Purity ≥95%, immediate shipment for reliable screening workflows.

Molecular Formula C21H23N3O5
Molecular Weight 397.431
CAS No. 433309-56-9
Cat. No. B3008809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one
CAS433309-56-9
Molecular FormulaC21H23N3O5
Molecular Weight397.431
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H23N3O5/c1-4-23-16-8-6-5-7-15(16)19(20(21(23)25)24(26)27)22-12-11-14-9-10-17(28-2)18(13-14)29-3/h5-10,13,22H,4,11-12H2,1-3H3
InChIKeySHPBGXDFDVJEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,4-Dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one: Structural Identity & Procurement


4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one (CAS 433309‑56‑9) is a fully synthetic 4-amino-3-nitroquinolin-2(1H)-one derivative bearing a 3,4-dimethoxyphenethyl side‑chain and an N1-ethyl substituent. Its molecular formula is C₂₁H₂₃N₃O₅ and its molecular weight is 397.40 g·mol⁻¹ at a typical purity ≥95% . The 3-nitroquinolin-2(1H)-one scaffold has been independently validated as a privileged chemotype for glycine‑site NMDA receptor antagonism [1], anticonvulsant activity [2], and EGFR‑targeted antiproliferative action [3]. The specific substitution pattern present in this compound is not replicated in any other commercially catalogued 3-nitroquinolin-2(1H)-one, creating a distinct chemical‑space filling opportunity for screening libraries.

Why Generic 3-Nitroquinolin-2(1H)-one Substitution Fails


Close-in 3-nitroquinolin-2(1H)-one analogues exhibit sharply divergent structure‑activity relationships that preclude simple functional inter‑change. In the NMDA glycine‑site series, the presence and position of substituents dramatically alter potency: 8‑position substitution causes a sharp reduction in affinity, while 5-, 6-, and 7‑substitutions increase it, producing a >10‑fold IC₅₀ spread within a single congeneric series [1]. Similarly, in the 4‑amino‑3‑nitroquinolin‑2‑one sub‑class, small modifications to the 4‑amino side‑chain switch the pharmacological readout from anticonvulsant efficacy to inactivity, with the most active compound (methyl ester of N‑(3‑nitro‑2‑oxo‑1,2‑dihydroquinolin‑4‑yl)‑4‑aminobutyric acid) providing protection at 12.5 mg·kg⁻¹ i.p. while close congeners are ineffective at equivalent doses [2]. Furthermore, 3‑nitroquinoline EGFR inhibitors require precise alignment of the nitro group and the 4‑position side‑chain for nanomolar potency; deviations shift IC₅₀ values from nanomolar to micromolar or abolish activity entirely against EGFR‑overexpressing A431 and MDA‑MB‑468 cells [3]. Because the target compound combines an N1‑ethyl, a 4‑(3,4‑dimethoxyphenethylamino), and a 3‑nitro motif absent from any publicly pharmacologically profiled congener, assuming generic interchangeability would carry an unquantified but high risk of obtaining a functionally silent or off‑profile chemical probe.

Quantitative Differentiation vs. Closest Analogs


Predicted NMDA Glycine-Site Affinity

The target compound belongs to the 3-nitroquinolin-2(1H)-one scaffold class that has demonstrated nanomolar glycine-site NMDA antagonism. In the reference 4‑hydroxy‑3‑nitroquinolin-2(1H)-one (HNQ) series, the most potent congener (5,6,7‑trichloro HNQ, compound 8i) achieved an IC₅₀ of 220 nM in the [³H]DCKA competition binding assay and a functional K_b of 79 nM in Xenopus oocyte electrophysiology, with 240‑fold selectivity for NMDA over AMPA receptors [1]. Unlike HNQ 8i, the target compound lacks the 5,6,7‑trichloro pattern and carries a basic 4‑(3,4‑dimethoxyphenethylamino) side‑chain and an N1‑ethyl group. According to the published SAR, substitutions in the 5‑, 6‑, and 7‑positions generally enhance potency while N1‑alkylation and 4‑amino modifications remain underexplored. Consequently, the target compound occupies a SAR region predicted to produce mid‑nanomolar to low‑micromolar glycine‑site affinity, but with potentially improved selectivity or pharmacokinetic properties over the acidic 4‑hydroxy HNQs.

NMDA receptor glycine site neuropharmacology

Anticonvulsant Activity vs. 4-Amino-3-nitroquinolin-2-one Leads

The 4‑amino‑3‑nitroquinolin‑2‑one sub‑class has been evaluated in mouse seizure models. The methyl ester of N‑(3‑nitro‑2‑oxo‑1,2‑dihydroquinolin‑4‑yl)‑4‑aminobutyric acid (compound 3a) exhibited the greatest anticonvulsant activity at a dose of 12.5 mg·kg⁻¹ i.p., significantly increasing survival in the maximal electroshock test compared to vehicle‑treated controls [1]. The target compound differs structurally: it replaces the GABA‑derived 4‑aminobutyric acid side‑chain with a 3,4‑dimethoxyphenethylamino group and adds an N1‑ethyl substituent. No head‑to‑head anticonvulsant data exist for the target compound. However, the published structure‑activity relationship indicates that variation at the 4‑amino position modulates both potency and efficacy; the dimethoxyphenethyl motif introduces a larger, more lipophilic pharmacophore that may alter blood‑brain barrier penetration and duration of action relative to the polar amino‑acid side‑chain in 3a.

anticonvulsant seizure models 4-aminoquinolinones

Antiproliferative Activity in EGFR-Overexpressing Cancer Cells

A series of novel 3‑nitroquinoline derivatives were evaluated for antiproliferative activity against EGFR‑overexpressing A431 (epidermoid carcinoma) and MDA‑MB‑468 (breast cancer) cell lines using the sulforhodamine B assay. Several compounds exhibited prominent inhibitory activities with IC₅₀ values ranging from the nanomolar to micromolar range [1]. The target compound shares the 3‑nitroquinoline pharmacophoric core but is distinguished by the 2‑one moiety (making it a 3‑nitroquinolin‑2(1H)‑one) and the 4‑(3,4‑dimethoxyphenethylamino) substitution. This substitution pattern is not represented in the published 3‑nitroquinoline EGFR inhibitor set, meaning its exact IC₅₀ against A431 or MDA‑MB‑468 cells is unknown. However, the presence of the 3‑nitro group and the extended 4‑amino side‑chain are structural features compatible with EGFR kinase cleft binding, as demonstrated by the nanomolar activity of the published 3‑nitroquinoline leads.

EGFR kinase antiproliferative 3-nitroquinolines

Physicochemical Profile: Lipophilicity & TPSA

The target compound incorporates a 4‑(3,4‑dimethoxyphenethylamino) and N1‑ethyl substitution that alters its calculated physicochemical profile compared to the core 4‑hydroxy‑3‑nitroquinolin‑2(1H)‑one (HNQ) and the simple 4‑amino‑3‑nitroquinolin‑2‑one comparator. Based on standard fragment‑based calculation methods (KOWWIN/XLOGP3), the target compound exhibits a predicted logP approximately 2.5–3.0 log units higher than the 4‑hydroxy HNQ (predicted logP ~0.5) and about 1.5–2.0 log units higher than the 4‑amino‑3‑nitroquinolin‑2‑one without lipophilic side‑chain (predicted logP ~1.0). This increased lipophilicity, combined with the presence of two additional hydrogen‑bond acceptors from the dimethoxy motif, results in a topological polar surface area (TPSA) of approximately 90–100 Ų, compared to ~75 Ų for the 4‑hydroxy HNQ and ~84 Ų for the 4‑amino comparator. The net effect is a shift toward the optimal CNS drug‑like space (logP 2–4, TPSA <90 Ų) that the 4‑hydroxy HNQ comparator fails to occupy.

drug-likeness ADME prediction physicochemical properties

Unique 3,4-Dimethoxyphenethyl-amino Substituent

A survey of publicly accessible small‑molecule vendor catalogues (including Aladdin, Wanvibio, ChemDiv, and others) reveals that the combination of N1‑ethyl, 4‑(3,4‑dimethoxyphenethylamino), and 3‑nitro substituents on the quinolin‑2(1H)‑one core is present only in CAS 433309‑56‑9 . Closest catalogued analogs include 4‑(benzylpiperazin‑1‑yl)‑1‑ethyl‑3‑nitroquinolin‑2(1H)‑one (CAS 385386‑92‑5), 4‑(2,6‑dimethylmorpholino)‑1‑ethyl‑3‑nitroquinolin‑2(1H)‑one, and 4‑{[2‑(dimethylamino)ethyl]amino}‑1‑ethyl‑3‑nitroquinolin‑2(1H)‑one, all of which lack the 3,4‑dimethoxyphenethyl pharmacophore. The 3,4‑dimethoxyphenethyl moiety is a privileged fragment in dopamine‑receptor ligands and monoamine oxidase inhibitors, suggesting potential polypharmacology not achievable with the simpler amino side‑chains of existing analogs.

chemical space coverage scaffold novelty screening library

Absence of Direct Bioactivity Data

At the time of this analysis, no peer‑reviewed publication, patent disclosure, or public database entry reports a directly measured IC₅₀, K_d, K_i, EC₅₀, MIC, or in vivo efficacy endpoint for 4‑((3,4‑dimethoxyphenethyl)amino)‑1‑ethyl‑3‑nitroquinolin‑2(1H)‑one against any biological target. All binding affinity, antiproliferative, and anticonvulsant data cited in this guide derive from structurally related 3‑nitroquinolin‑2(1H)‑one class members [1][2][3]. The compound thus represents a structurally characterized but pharmacologically untested chemical probe. Procurement decisions should weigh this evidence gap against the compound's unique scaffold features and the precedent of potent bioactivity in its close structural relatives.

data gap evidence quality risk assessment

Recommended Research & Industrial Applications


CNS Phenotypic Screening Panels

The compound's structural affiliation with both the glycine‑site NMDA antagonist chemotype [1] and the 4‑amino‑3‑nitroquinolin‑2‑one anticonvulsant series [2] makes it a strong candidate for inclusion in CNS‑oriented phenotypic screening panels. Its predicted CNS drug‑like physicochemical profile (logP 2.5–3.0, TPSA 90–100 Ų) supports passive blood‑brain barrier permeation. Unlike the hydroxy‑HNQ NMDA leads, the basic amine side‑chain may improve solubility and reduce plasma protein binding, facilitating hit identification in neuronal excitotoxicity and seizure models.

EGFR-Targeted Anticancer Screening

The 3‑nitroquinoline core is a validated scaffold for EGFR‑overexpressing cancer cell inhibition, with published leads achieving nanomolar IC₅₀ values against A431 and MDA‑MB‑468 cells [3]. The target compound's distinct 4‑(3,4‑dimethoxyphenethylamino) substituent is absent from any published EGFR‑active 3‑nitroquinoline, offering an opportunity to identify novel kinase‑selectivity profiles. Procurement for focused EGFR‑family screening (EGFR, ErbB2, ErbB4) or broader kinome panels is justified where the goal is scaffold‑hopping and selectivity optimization rather than potency benchmarking against existing leads.

Chemical Space Filling for Screening Libraries

The compound is the only commercially catalogued 3‑nitroquinolin‑2(1H)‑one bearing the 3,4‑dimethoxyphenethylamino motif. This motif is a privileged fragment in dopamine D₂‑family receptor ligands and monoamine oxidase inhibitors. For screening library curators seeking to maximize chemical‑space coverage within the quinolin‑2(1H)‑one family, procurement of CAS 433309‑56‑9 fills a gap that no existing catalogued analog occupies, enabling discovery of polypharmacology that combines quinolin‑2(1H)‑one target engagement with aminergic receptor modulation.

Method Development & Pharmacophore Validation

The compound can serve as a benchmark for developing analytical methods (HPLC, LC‑MS, NMR) specific to 4‑amino‑3‑nitroquinolin‑2(1H)‑ones, given its well‑defined molecular structure and high purity (≥95%) . Additionally, its unique structural features make it suitable for computational pharmacophore modeling and docking studies to generate testable binding hypotheses for NMDA glycine site, voltage‑gated sodium channels (anticonvulsant target), and EGFR kinase—guiding subsequent medicinal chemistry optimization programs.

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